Capillary Electrophoresis Enantiomer Migration Order: RRRR Isomer vs. Daclatasvir (SSSS)
In capillary electrophoresis (CE) enantioseparation studies using methylated β-cyclodextrins (β-CDs) as chiral selectors, the RRRR enantiomer exhibits a quantifiably distinct migration order relative to the active pharmaceutical ingredient (SSSS-daclatasvir). When employing heptakis(2,6-di-O-methyl)-β-CD (2,6-DM-β-CD) as the chiral selector in acidic background electrolyte, the migration order is RRRR-enantiomer > daclatasvir (SSSS), meaning the RRRR isomer migrates faster and elutes earlier than the active drug substance [1]. In contrast, using randomly methylated β-CDs with low 2,6-DM-β-CD content reverses this order to daclatasvir > RRRR-enantiomer, demonstrating that the RRRR isomer's interaction with chiral selectors is fundamentally different from that of the SSSS isomer [1]. This quantifiable difference in electrophoretic mobility enables unambiguous identification and resolution of the RRRR impurity during purity assessment.
| Evidence Dimension | Capillary electrophoresis migration order (relative electrophoretic mobility) |
|---|---|
| Target Compound Data | RRRR-enantiomer migrates faster than SSSS-daclatasvir when 2,6-DM-β-CD is used as chiral selector |
| Comparator Or Baseline | SSSS-daclatasvir (active pharmaceutical ingredient, CAS 1009119-64-5) |
| Quantified Difference | Opposite elution order reversal depending on cyclodextrin selector composition; high 2,6-DM-β-CD content yields RRRR-enantiomer > daclatasvir migration order |
| Conditions | Capillary electrophoresis with acidic background electrolyte; chiral selector: heptakis(2,6-di-O-methyl)-β-CD (2,6-DM-β-CD) versus randomly methylated β-CDs |
Why This Matters
This distinct migration order provides a verifiable analytical signature for detecting RRRR impurity in daclatasvir drug substance, enabling method-specific system suitability verification during QC release testing.
- [1] Scriba GKE, et al. Structural characterization of methyl-β-cyclodextrins by HPLC and NMR and effect of their isomeric composition on the CE enantioseparation of daclatasvir. J Pharm Biomed Anal. 2022; 209: 114510. Abstract and Section 3.2. View Source
